molecular formula C16H23BF2O4 B12943424 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12943424
M. Wt: 328.2 g/mol
InChI Key: YQHAQHXXHRPTPY-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a difluoromethoxy and isopropoxy substituent on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)-3-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

    Biology: Potential use in the development of fluorescent probes and imaging agents due to its unique substituents.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenylboronic acid
  • 3-Isopropoxyphenylboronic acid
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both difluoromethoxy and isopropoxy groups on the phenyl ring. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C16H23BF2O4

Molecular Weight

328.2 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BF2O4/c1-10(2)20-13-9-11(7-8-12(13)21-14(18)19)17-22-15(3,4)16(5,6)23-17/h7-10,14H,1-6H3

InChI Key

YQHAQHXXHRPTPY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)F)OC(C)C

Origin of Product

United States

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